7-Chloro-2,8-dimethylquinoline chemical properties
7-Chloro-2,8-dimethylquinoline chemical properties
This in-depth technical guide details the chemical properties, synthesis, and applications of 7-Chloro-2,8-dimethylquinoline , a specialized heterocyclic scaffold used in medicinal chemistry.[1][2]
Content Type: Technical Whitepaper Subject: Chemical Properties, Synthesis, and Reactivity Primary CAS: 120370-62-9[1][2]
Executive Summary
7-Chloro-2,8-dimethylquinoline is a tri-substituted quinoline derivative characterized by a chlorine atom at position 7 and methyl groups at positions 2 and 8.[2][3] This compound serves as a critical intermediate in the synthesis of pharmacologically active agents, particularly in the development of antimalarials (chloroquine analogs) and kinase inhibitors .[1][4]
The presence of the 8-methyl group distinguishes it from the more common 7-chloroquinaldine.[2] This substituent introduces steric bulk near the ring nitrogen, modulating pKa and metabolic stability, while the 7-chloro moiety preserves the electronic properties essential for
Chemical Identity & Physical Properties[1][2][5][6][7]
| Property | Data |
| IUPAC Name | 7-Chloro-2,8-dimethylquinoline |
| CAS Number | 120370-62-9 (Primary), 1261880-82-3 (Alt) |
| Molecular Formula | |
| Molecular Weight | 191.66 g/mol |
| Physical State | Crystalline Solid (Off-white to pale yellow) |
| Solubility | Soluble in DCM, CHCl |
| LogP (Predicted) | ~3.8 (High Lipophilicity due to dimethyl substitution) |
| pKa (Predicted) | ~4.5–5.0 (Lower than quinoline due to steric hindrance at N1) |
Synthetic Pathways
The most robust method for synthesizing 7-Chloro-2,8-dimethylquinoline is the Doebner-Miller Synthesis , a variation of the Skraup reaction that utilizes
Retrosynthetic Analysis
The quinoline core is constructed by condensing an aniline derivative with a three-carbon fragment.[2][4]
-
Precursor A: 3-Chloro-2-methylaniline (2-Amino-6-chlorotoluene).[2] The methyl group at the aniline's C2 becomes the C8 position in the quinoline.[1][4]
-
Precursor B: Crotonaldehyde (2-Butenal).[1][2][4] This provides carbons 2, 3, and 4 of the quinoline ring, with the methyl group of crotonaldehyde ending up at position 2.[1]
Experimental Protocol (Doebner-Miller)
Note: This reaction is exothermic and requires careful temperature control.
Reagents:
-
Hydrochloric acid (6M, solvent/catalyst)[1]
-
Zinc chloride (Lewis acid catalyst, optional but improves yield)[1]
-
Oxidant (e.g., p-Chloranil or Iodine) – Critical for driving aromatization if the reaction stalls at the dihydroquinoline stage.[1]
Step-by-Step Methodology:
-
Acidification: Dissolve 3-chloro-2-methylaniline in 6M HCl under vigorous stirring.
-
Addition: Heat the solution to reflux (
100°C). Add crotonaldehyde dropwise over 1 hour. Caution: Violent boiling may occur. -
Cyclization: Continue reflux for 3–4 hours. The solution will darken as the Schiff base forms and cyclizes.[2][4]
-
Workup: Cool the mixture to room temperature. Basify with ammonium hydroxide (NH
OH) to pH 10 to liberate the free base.[2][4] -
Extraction: Extract the resulting oil with dichloromethane (DCM). Wash the organic layer with brine and dry over anhydrous Na
SO .[2][4] -
Purification: The crude product is often a dark oil.[2][4] Purify via flash column chromatography (Silica gel; Hexane:EtOAc gradient) or recrystallization from ethanol.[2][4]
Reaction Visualization
The following diagram illustrates the condensation and cyclization logic.
Figure 1: Doebner-Miller synthesis pathway transforming substituted aniline and crotonaldehyde into the quinoline core.[1][2]
Reactivity & Functionalization
The 7-Chloro-2,8-dimethylquinoline scaffold possesses three distinct sites for chemical modification, making it a versatile building block.
Site 1: C7-Chlorine (Cross-Coupling)
The chlorine atom is activated for Palladium-catalyzed cross-coupling reactions, although less reactive than a C2 or C4 halide.[2][4]
-
Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system.[2][4]
-
Buchwald-Hartwig: Amination to introduce solubilizing amine groups (common in antimalarial design).[2][4]
Site 2: C2-Methyl (Benzylic Activation)
The methyl group at C2 is "pseudo-acidic" due to the electron-withdrawing nature of the adjacent nitrogen (similar to 2-picoline).[2][4]
-
Condensation: Reacts with aldehydes (e.g., benzaldehyde) in acetic anhydride to form styrylquinolines.[1][2][4]
-
Oxidation: Treatment with Selenium Dioxide (SeO
) yields 7-chloro-8-methylquinoline-2-carbaldehyde .[2]
Site 3: N1-Nitrogen (Quaternization)
The nitrogen atom can be alkylated or oxidized.[2][4]
-
N-Oxidation: Reaction with m-CPBA yields the N-oxide, which activates the C2 and C4 positions for nucleophilic attack.[2]
-
Salt Formation: Readily forms hydrochloride or mesylate salts to improve water solubility for biological assays.[2][4]
Reactivity Map[2][5]
Figure 2: Functionalization map highlighting the three primary vectors for chemical modification.[1][2]
Medicinal Chemistry Applications
Antimalarial Activity
The 7-chloroquinoline moiety is the pharmacophore responsible for inhibiting hemozoin formation in Plasmodium falciparum.[2][4] The addition of the 2,8-dimethyl pattern serves two purposes:
-
Metabolic Blocking: The C8-methyl blocks potential oxidative metabolism at this position.[2][4]
-
Lipophilicity Tuning: Increases LogP, facilitating transport across the parasite's vacuolar membrane.[2][4]
Kinase Inhibition
Substituted quinolines are frequent scaffolds in Type I and Type II kinase inhibitors.[2][4] The 7-Cl group often fills a small hydrophobic pocket in the ATP-binding site, while the N1 nitrogen accepts a hydrogen bond from the hinge region.[1][2]
Safety and Handling
-
Handling: Use in a fume hood.[2][4] Avoid dust formation.[2][4]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the methyl groups or N-oxide formation.
-
Toxicity: Like many planar heterocycles, this compound may intercalate DNA.[2][4] Handle as a potential mutagen.[2][4]
References
-
PubChem. 7-Chloro-2-methylquinoline (Analogue Data). National Library of Medicine.[2][4] Available at: [Link][1][2]
-
Thieme E-Books. Synthesis of Quinolines via Doebner-Miller Reaction. Science of Synthesis. Available at: [Link][1][2]
Sources
- 1. CN101139348A - The synthetic method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
- 2. 7-Chloro-2,8-dimethylquinolin-4-ol | C11H10ClNO | CID 339445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. BioBlocks Building Blocks [buildingblocks.bioblocks.com]
- 4. 7-Chloro-2-methylquinoline | C10H8ClN | CID 138395 - PubChem [pubchem.ncbi.nlm.nih.gov]
